

A Comparative Guide to the Structure-Activity Relationship of 3-Alkoxy-Azetidines

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Compound of Interest

Compound Name: 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL

CAS No.: 1375069-07-0

Cat. No.: B1457839

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The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its conformational rigidity and ability to introduce unique three-dimensional character into molecules make it an attractive building block for the design of novel therapeutic agents.[1] Among the various substituted azetidines, the 3-alkoxy-azetidine motif has garnered significant attention due to its presence in a range of biologically active compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-alkoxy-azetidines, offering a comparative overview of how subtle structural modifications influence their interaction with key biological targets. We will delve into the experimental data that underpins our understanding of these interactions, providing researchers and drug development professionals with the insights needed to navigate the chemical space of this promising class of molecules.

The 3-Alkoxy-Azetidine Scaffold: A Versatile Pharmacophore

The 3-alkoxy-azetidine core offers several points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. The key structural components that are typically varied in SAR studies include:

- The Alkoxy Group (R^1): The nature and length of the alkoxy chain can significantly impact binding affinity and selectivity.
- Substituents on the Azetidine Ring (R^2): The presence of substituents on the azetidine ring can influence stereochemistry and interactions with the target protein.
- The N-Substituent (R^3): The group attached to the azetidine nitrogen is crucial for modulating potency, selectivity, and pharmacokinetic properties.

The general structure of a 3-alkoxy-azetidine is depicted below:

Caption: Core structure of 3-alkoxy-azetidines with key points of diversification.

Comparative SAR at Key Biological Targets

The versatility of the 3-alkoxy-azetidine scaffold has led to its exploration against a variety of biological targets. Here, we compare the SAR for some of the most prominent examples.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes, making them attractive targets for the treatment of neurological and psychiatric disorders.[2]

Key SAR Insights:

- Alkoxy Group: In a series of 3-alkoxy-5-aminopyridine analogs, the size of the azacycle in the alkoxy moiety was found to have some impact on binding affinity for the $\alpha 4\beta 2$ -nAChR subtype, although this modification was not considered significant.[2]
- N-Substituent: The presence of an N-methyl group on the azetidine ring was found to reduce binding affinity at $\alpha 4\beta 2$ -nAChRs compared to the unsubstituted analog.[2]

- **Ring Size Comparison:** A comparison between four-membered azetidiny and five-membered pyrrolidiny ethers in the 3-alkoxy-5-aminopyridine series showed comparable binding affinities in some cases, while in others the pyrrolidine analog was more potent.[2] This suggests that the optimal ring size may be dependent on the overall structure of the ligand.

Data Summary: 3-Alkoxy-5-Aminopyridine Analogs as nAChR Ligands

Compound	R (Azacycle)	N-Substituent	$\alpha4\beta2$ -nAChR K_i (nM)	$\alpha3\beta4$ -nAChR K_i (nM)	Selectivity ($\alpha3\beta4/\alpha4\beta2$)
27	Azetidinyl	H	0.8 ± 0.1	>10,000	>12,500
29	Azetidinyl	CH ₃	4.1 ± 0.5	>10,000	>2,400
26	Pyrrolidinyl	H	0.7 ± 0.1	>10,000	>14,000
28	Pyrrolidinyl	CH ₃	0.4 ± 0.05	>10,000	>25,000

Data adapted from a study on novel nitrogen analogs of AMOP-H-OH.[2]

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are implicated in various diseases, including Alzheimer's disease and chronic obstructive pulmonary disease (COPD).[3][4]

Key SAR Insights:

- **Alkoxy Chain Length and Position:** In a study of 3-quinuclidinyl benzilate analogues, where a phenyl ring was replaced by an alkoxyalkyl moiety, the position of the oxygen atom in the side chain was critical for muscarinic receptor affinity.[5] An oxygen in the β -position was not well-tolerated, whereas an oxygen in the γ -position did not significantly alter affinity.[5] This highlights the sensitivity of the receptor's binding pocket to the spatial arrangement of heteroatoms.

While direct SAR studies of 3-alkoxy-azetidines at mAChRs are less prevalent in the literature reviewed, these findings from structurally related compounds provide valuable guidance for the

design of new azetidine-based muscarinic ligands.

Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for the uptake of monoamines, such as dopamine, into synaptic vesicles. [6] It is a key target for the development of treatments for conditions like methamphetamine abuse.

Key SAR Insights:

- **Stereochemistry:** In a series of novel cis- and trans-azetidine analogs of lobelane, both isomers demonstrated potent inhibition of VMAT2 function.[6] The cis-4-methoxy analog was the most potent inhibitor in the series, being twofold more potent than lobelane.[6] However, the trans-methylenedioxy analog was equipotent to the most potent cis-analog, indicating that the preferred stereochemistry may be dependent on the substitution pattern.[6]

Data Summary: Azetidine Analogs as VMAT2 Inhibitors

Compound	Stereochemistry	R (Aryl Substituent)	VMAT2 K _i (nM)
15a	trans	H	66 ± 10
15b	trans	4-OCH ₃	42 ± 5
15c	trans	3,4-OCH ₂ O	31 ± 4
22a	cis	H	39 ± 5
22b	cis	4-OCH ₃	24 ± 3
22c	cis	3,4-OCH ₂ O	45 ± 6
Lobelane	-	-	45 ± 6

Data adapted from a study on the synthesis and evaluation of novel azetidine analogs as inhibitors of vesicular [³H]dopamine uptake.[6]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of N-Substituted 3-Alkoxy-Azetidines

This protocol describes a general method for the synthesis of N-substituted 3-alkoxy-azetidines, which is a common starting point for SAR exploration.

Step 1: Synthesis of 1-Benzhydrylazetid-3-ol

- To a solution of epichlorohydrin in methanol, add a solution of benzhydramine in methanol dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 24 hours.
- Concentrate the mixture under reduced pressure.
- Dissolve the residue in water and basify with aqueous NaOH.
- Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude product.
- Purify by column chromatography to obtain 1-benzhydrylazetid-3-ol.

Step 2: O-Alkylation

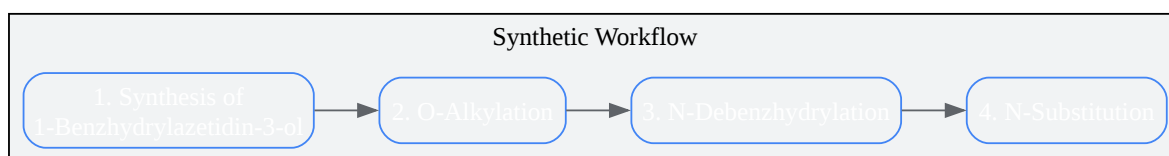
- To a solution of 1-benzhydrylazetid-3-ol in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil).
- Stir the mixture for 30 minutes at 0 °C.
- Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) and stir at room temperature overnight.
- Quench the reaction with water and extract with ethyl acetate.
- Dry the combined organic layers over Na₂SO₄ and concentrate.
- Purify the residue by column chromatography to afford the O-alkylated product.

Step 3: N-Debenzhydrylation

- Dissolve the O-alkylated intermediate in methanol.
- Add 10% Pd/C and ammonium formate.
- Reflux the mixture for 2-4 hours.
- Filter the reaction mixture through Celite and concentrate the filtrate.
- Purify the residue to obtain the 3-alkoxy-azetidine.

Step 4: N-Substitution

- To a solution of the 3-alkoxy-azetidine in dichloromethane, add the desired aldehyde or ketone and sodium triacetoxyborohydride.
- Stir the reaction at room temperature until completion.
- Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.
- Dry the combined organic layers and concentrate.
- Purify by column chromatography to yield the final N-substituted 3-alkoxy-azetidine.



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Caption: General synthetic workflow for N-substituted 3-alkoxy-azetidines.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds to nAChRs.

1. Membrane Preparation:

- Homogenize rat brain tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4 °C.
- Resuspend the pellet in fresh buffer and repeat the centrifugation step.
- Finally, resuspend the pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

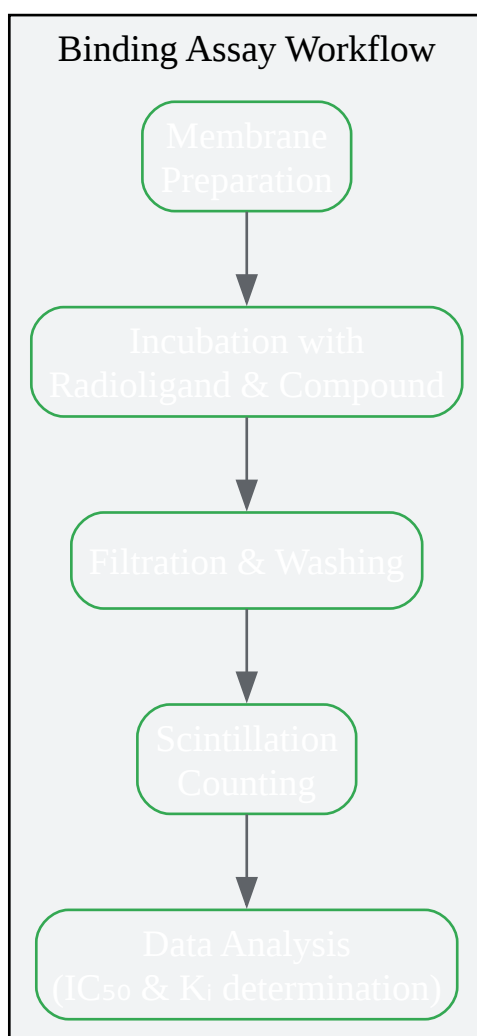
2. Binding Assay:

- In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]epibatidine for $\alpha 4\beta 2$ -nAChRs), and varying concentrations of the test compound.
- For non-specific binding determination, add a high concentration of a known nAChR ligand (e.g., nicotine).
- Incubate the plate at 4 °C for 4 hours.
- Terminate the incubation by rapid filtration through a glass fiber filter pre-soaked in polyethylenimine.
- Wash the filters rapidly with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC_{50} value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where $[L]$ is the concentration of the radioligand and K_a is its dissociation constant.



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Caption: Workflow for a radioligand binding assay.

Conclusion

The 3-alkoxy-azetidine scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents targeting a range of important biological molecules. The structure-activity relationship studies highlighted in this guide demonstrate that even minor structural modifications to the alkoxy group, the azetidine ring, and the N-substituent can lead to significant changes in potency, selectivity, and functional activity. A thorough understanding of these SAR trends, supported by robust experimental data, is crucial for the rational design of new 3-alkoxy-azetidine derivatives with improved pharmacological profiles. As our knowledge of the interactions between these compounds and their biological targets continues to grow, so too will the potential for translating these fascinating molecules into clinically effective therapies.

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